

# Commercial Availability and Technical Guide for Fraxiresinol 1-O-glucoside

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## Compound of Interest

Compound Name: *Fraxiresinol 1-O-glucoside*

Cat. No.: *B15591944*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Fraxiresinol 1-O-glucoside**, a lignan glucoside with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in sourcing and evaluating this natural compound for their studies.

## Introduction to Fraxiresinol 1-O-glucoside

**Fraxiresinol 1-O-glucoside** (CAS No. 89199-94-0) is a naturally occurring phenolic compound found in various plant species. As a lignan glucoside, it is being investigated for its potential pharmacological activities, including antioxidant and anti-inflammatory properties.[1] Its proposed mechanism of action involves the modulation of oxidative stress pathways, where it may act as a free radical scavenger.[1] This has led to growing interest in its potential development as a therapeutic agent for conditions associated with inflammation and oxidative damage.[1]

## Commercial Suppliers and Availability

**Fraxiresinol 1-O-glucoside** is available from a number of specialized chemical suppliers. The purity and available quantities can vary, and it is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Table 1: Commercial Availability of **Fraxiresinol 1-O-glucoside**

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
Biosynth	PDA19994	Information not specified	5 mg, 10 mg, 25 mg, 50 mg	\$611.70 (5 mg), \$978.70 (10 mg), \$1,835.25 (25 mg), \$2,936.00 (50 mg)[1]
Biopurify	SBP01726	95%–99%	Milligrams to grams	Inquire for bulk scale[2]
ChemFarm	Not specified	>=98%	5 mg	\$593.00[3]
Alfa Chemistry	ACM89199940	98%	Not specified	Request a quote[4]
MedChemExpress	HY-N3908	Not specified	Not specified	Not specified[5]

Note: Prices are subject to change and were accurate as of the time of this guide's compilation. Researchers should confirm pricing with the suppliers directly.

## Experimental Protocols

While specific published protocols for **Fraxiresinol 1-O-glucoside** are not readily available in the initial search, its characterization as an antioxidant and potential anti-inflammatory agent suggests that standard assays in these areas would be appropriate for its evaluation. Below are detailed methodologies for key experiments.

### Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

## Materials:

- **Fraxiresinol 1-O-glucoside**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol (spectrophotometric grade)
- Positive control (e.g., Ascorbic acid or Trolox)
- Spectrophotometer
- 96-well microplate or cuvettes
- Pipettes

## Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Preparation of Sample and Standard Solutions:
  - Prepare a stock solution of **Fraxiresinol 1-O-glucoside** in methanol or ethanol.
  - From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.
  - Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid).
- Assay:
  - In a 96-well plate or test tubes, add a specific volume of the sample or standard solution at different concentrations.
  - Add the DPPH solution to each well or tube and mix well. A typical ratio is 1:1 or 1:2 (sample:DPPH).
  - A control well/tube should be prepared with the solvent and DPPH solution only.

- A blank well/tube should contain the solvent and the sample without the DPPH solution to account for any background absorbance of the sample.
- Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.[6][7]
- Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[6]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

$$\% \text{ Scavenging Activity} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

- $A_{\text{control}}$  is the absorbance of the control (DPPH solution and solvent).
- $A_{\text{sample}}$  is the absorbance of the sample with the DPPH solution.

The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

## Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Scavenging in RAW 264.7 Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

- **Fraxiresinol 1-O-glucoside**
- RAW 264.7 macrophage cell line

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
- Lipopolysaccharide (LPS)
- Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
- Positive control (e.g., a known iNOS inhibitor)
- 96-well cell culture plates
- Cell incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

#### Procedure:

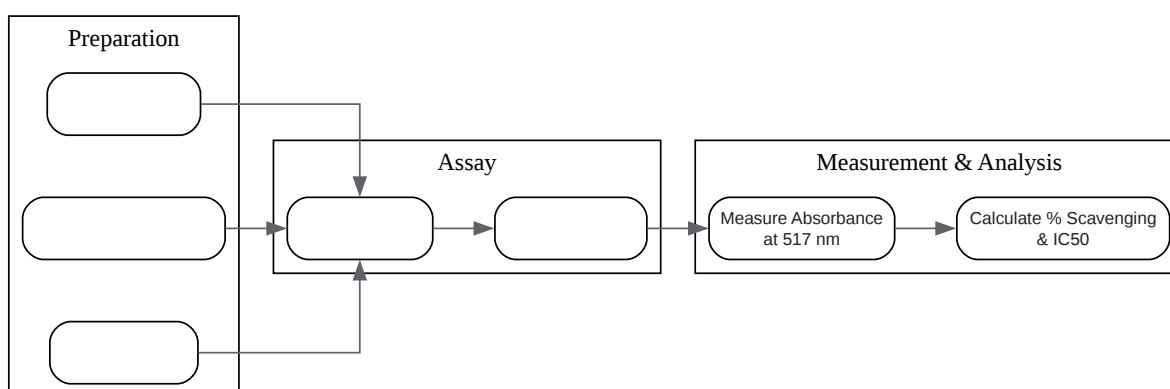
- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment:
  - Pre-treat the cells with various concentrations of **Fraxiresinol 1-O-glucoside** for 1-2 hours.
  - A vehicle control (solvent used to dissolve the compound) should be included.
- Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (cells without LPS stimulation) should also be included.
- Nitrite Measurement:
  - After the incubation period, collect the cell culture supernatant.

- Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
- Incubate at room temperature for 10-15 minutes.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis: The concentration of nitrite in the supernatant is determined by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

## Visualizations

### Experimental Workflow for DPPH Antioxidant Assay



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Caption: Workflow for the DPPH radical scavenging assay.

## Simplified NF-κB Signaling Pathway

Caption: Simplified overview of the canonical NF-κB signaling pathway.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)